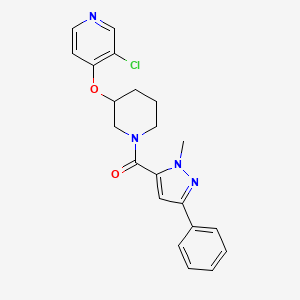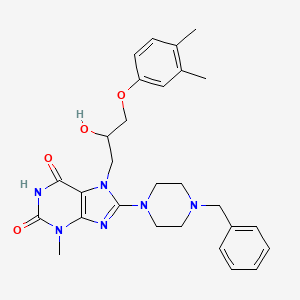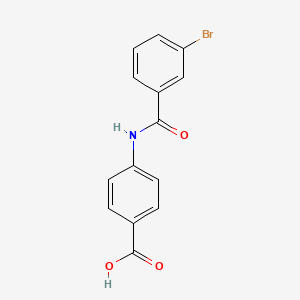![molecular formula C20H20F3N3O B2809535 4-(4-isopropylphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860785-32-6](/img/structure/B2809535.png)
4-(4-isopropylphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including an isopropyl group, a methyl group, a benzyl group, and a trifluoromethyl group. It also contains a 1,2,4-triazolone ring, which is a type of heterocyclic ring containing two nitrogen atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The presence of the trifluoromethyl group would likely make the molecule highly polar .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the trifluoromethyl group can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the trifluoromethyl group in this compound would likely make it highly polar and potentially volatile .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Some novel triazole derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds have shown good to moderate activities against various microorganisms, indicating their potential in developing new antimicrobial agents. The synthesis involves reactions of ester ethoxycarbonylhydrazones with primary amines or through multi-step reactions involving Schiff base formation and Mannich base derivatives, showcasing the chemical versatility and potential biomedical applications of these triazole compounds (Bektaş et al., 2007).
Antioxidant Activity and Physicochemical Properties
A study on new triazole derivatives synthesized by the reactions of 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with 4-(4-methylbenzoxy)benzaldehyde explored their in vitro antioxidant activities. The synthesized compounds were compared with standard antioxidants, and their physicochemical properties, including lipophilicity, were investigated. This research highlights the potential of triazole derivatives as antioxidants with potential applications in pharmaceuticals and materials science (Yüksek et al., 2015).
Structural Characterization and Molecular Docking Studies
Triazole compounds have also been subjected to structural and molecular docking studies to evaluate their potential as anticancer agents. These studies include exhaustive analyses of electronic and molecular structures, aimed at rationalizing the pharmacological activity observed. The results suggest that the interaction of these triazole derivatives with the EGFR kinase domain ATP binding site may be responsible for their anticancer activity, opening pathways for the development of new anticancer drugs (Kaczor et al., 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-methyl-4-(4-propan-2-ylphenyl)-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O/c1-13(2)16-7-9-18(10-8-16)26-14(3)24-25(19(26)27)12-15-5-4-6-17(11-15)20(21,22)23/h4-11,13H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIJQZRWZGFURO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)C(C)C)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-chlorobenzyl)-3-{4-methyl-5-[(E)-3-(4-toluidino)-2-propenoyl]-1,3-thiazol-2-yl}pyridinium chloride](/img/structure/B2809455.png)

![1-{[4-(3-chlorophenyl)piperazino]carbonyl}-2-ethoxy-6,7,8,9-tetrahydro-4H-quinolizin-4-one](/img/structure/B2809458.png)
![4-{[(Oxan-2-yl)formamido]methyl}benzoic acid](/img/structure/B2809459.png)

![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3,5-dichlorophenyl)acetamide](/img/no-structure.png)
![3-Methyl-3-[(6-methylsulfonylpyridin-3-yl)sulfonylamino]butanoic acid](/img/structure/B2809463.png)


![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2809468.png)
![2-Chloro-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]benzamide](/img/structure/B2809471.png)

